5-O-Methylvisamminol

Beschreibung

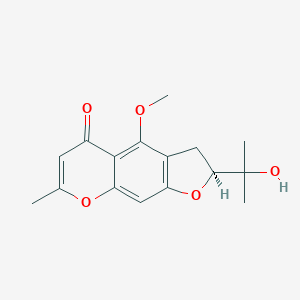

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-8-5-10(17)14-12(20-8)7-11-9(15(14)19-4)6-13(21-11)16(2,3)18/h5,7,13,18H,6H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFLRNOCLJGHLY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331695 | |

| Record name | 5-O-Methylvisamminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80681-42-1 | |

| Record name | 5-O-Methylvisamminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Methylvisamminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution in Botanical Sources

Isolation and Identification from Saposhnikovia divaricata (Radix Saposhnikoviae)

The roots of Saposhnikovia divaricata (Turcz.) Schischk, commonly known as Radix Saposhnikoviae, are a well-established source of chromone (B188151) derivatives, including 5-O-Methylvisamminol and its glycoside, 4'-O-β-D-glucosyl-5-O-methylvisamminol nih.govfrontiersin.orgresearchgate.net. Radix Saposhnikoviae is a significant herb in traditional Chinese medicine nih.govsci-hub.se.

Isolation and identification of these compounds from S. divaricata roots have been achieved through various chromatographic and spectroscopic techniques. Methods such as high-performance liquid chromatography (HPLC), medium-pressure liquid chromatography (MPLC), high-speed counter-current chromatography (HPCCC), gas chromatography-mass spectrometry (GC/MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to separate and characterize the chromones present in the plant extract researchgate.netresearchgate.nettandfonline.comnii.ac.jp. For instance, this compound has been purified from the n-butanol extract of S. divaricata using RP-MPLC and preparative HPCCC tandfonline.com. Similarly, 4'-O-β-D-glucosyl-5-O-methylvisamminol has been identified as a characteristic component of S. divaricata root using LC-HR/MS metabolomics researchgate.net. This glycoside is also recognized as an indicator component for the identification and quality control of Radix Saposhnikoviae in pharmacopoeias nih.govfrontiersin.orgresearchgate.net.

Comparative Analysis of this compound Content in Different Plant Tissues (e.g., Roots vs. Leaves)

Studies investigating the distribution of chromones within different tissues of Saposhnikovia divaricata have revealed variations in content. A comparative analysis using HPLC showed that the content of 4'-O-β-D-glucosyl-5-O-methylvisamminol in the leaves of S. divaricata was significantly higher than that in the roots, approximately three times greater nih.govfrontiersin.org. While this compound itself was detected in roots researchgate.nettandfonline.com, the glycosylated form appears to be more abundant in leaves according to this specific study nih.govfrontiersin.org. Research on the roots from different geographical origins has also shown variations in the content of 4'-O-β-D-glucosyl-5-O-methylvisamminol researchgate.netresearchgate.net.

The following table summarizes the comparative content of 4'-O-β-D-glucosyl-5-O-methylvisamminol in the roots and leaves of S. divaricata:

| Plant Tissue | Relative Content of 4'-O-β-D-glucosyl-5-O-methylvisamminol |

| Roots | 1x (Baseline) |

| Leaves | ~3x higher than roots nih.govfrontiersin.org |

Detection in Other Plant Species (e.g., Trinia glauca)

Beyond Saposhnikovia divaricata, this compound has been detected in other plant species. Notably, it has been identified in Trinia glauca (L.) Dumort., another member of the Apiaceae family researchgate.netnih.govmedchemexpress.comglpbio.comresearchgate.netresearchgate.netresearchgate.net. Analyses of the diethyl ether extract of Trinia glauca aerial parts have shown this compound to be one of the dominant constituents, present at a concentration of 4.0% researchgate.netnih.govresearchgate.netresearchgate.net. Its presence in Trinia glauca has been confirmed through techniques such as GC, GC/MS, and NMR spectroscopy researchgate.netnih.govresearchgate.netresearchgate.net. Additionally, this compound has been reported in other species such as Angelica japonica and Prionosciadium thapsoides nih.gov.

Chemotaxonomic Significance within Plant Families (e.g., Apiaceae)

The limited occurrence of this compound in the plant kingdom suggests its potential utility as a chemotaxonomic marker researchgate.netnih.govmedchemexpress.comglpbio.comresearchgate.netresearchgate.net. Its presence, particularly within the Apiaceae family, can contribute to the chemical characterization and classification of species within this group researchgate.netnih.govmedchemexpress.comglpbio.comresearchgate.netresearchgate.net. Chemotaxonomy involves using chemical compounds to aid in the classification and understanding of evolutionary relationships among plants. The identification of specific compounds like this compound in certain taxa within Apiaceae can provide supporting evidence for taxonomic relationships at the family or subfamily level researchgate.netnih.govmedchemexpress.comglpbio.comresearchgate.netresearchgate.net. Studies on the chemical composition of species like Trinia glauca highlight the potential of this compound as a marker for Apiaceae researchgate.netnih.govresearchgate.netresearchgate.net.

Biosynthetic Pathways and Metabolic Transformations

Elucidation of Furochromone Biosynthesis within Source Organisms

Furochromones are bioactive secondary metabolites predominantly found in a few plant families, such as Apiaceae. researchgate.netnih.gov The complete biosynthetic pathway for major furochromones, including the precursors to 5-O-methylvisamminol, has been extensively studied in medicinal plants like Saposhnikovia divaricata. researchgate.netnih.govnih.gov

The biosynthesis of the furochromone skeleton and its subsequent modifications are catalyzed by several key enzymes. nih.govresearchgate.net The pathway begins with the conversion of malonyl-CoA to noreugenin. nih.gov This foundational step is catalyzed by a pentaketide (B10854585) chromone (B188151) synthase (PCS). nih.gov From noreugenin, a series of enzymatic reactions leads to the formation of this compound and other related furochromones. nih.govresearchgate.net

Key enzymes identified in the furochromone biosynthetic pathway include:

Prenyltransferase (PT): This enzyme is responsible for the prenylation of the chromone skeleton, a crucial step in the formation of various furochromone precursors. nih.govnih.gov

Peucenin (B10754109) Cyclase (PC): A lineage-specific peucenin cyclase, SdPC, has been identified as a key player in the predominant accumulation of furochromones in the roots of S. divaricata. nih.govnih.gov

Methyltransferase (OMT): O-methyltransferases catalyze the methylation of hydroxyl groups on the furochromone scaffold. nih.govresearchgate.net This step is critical for the formation of this compound from its precursor, visamminol. researchgate.net

Hydroxylase (CYP450): Cytochrome P450 enzymes are involved in hydroxylation reactions at specific positions on the furochromone molecule. nih.govresearchgate.net For instance, a CYP450 enzyme is responsible for the hydroxylation at the C-11 position of certain furochromone intermediates. nih.gov

Glycosyltransferases (UGT): Uridine diphosphate-dependent glycosyltransferases are responsible for attaching sugar moieties to the furochromone aglycones, forming glycosides like 5-O-methylvisamminoside. researchgate.netnih.govnih.govresearchgate.net

The proposed biosynthetic pathway leading to this compound and its glycoside is outlined from malonyl-CoA, proceeding through intermediates like noreugenin, peucenin, and visamminol. nih.govresearchgate.net

Table 1: Key Enzymes in Furochromone Biosynthesis

| Enzyme Class | Abbreviation | Function | Reference |

|---|---|---|---|

| Pentaketide Chromone Synthase | PCS | Catalyzes the initial formation of the chromone skeleton (noreugenin) from malonyl-CoA. | nih.gov |

| Prenyltransferase | PT | Adds a prenyl group to the chromone core. | nih.govnih.gov |

| Peucenin Cyclase | PC | Catalyzes the cyclization to form the furan (B31954) ring. | nih.govnih.gov |

| O-Methyltransferase | OMT | Transfers a methyl group to a hydroxyl group, e.g., converting visamminol to this compound. | nih.govresearchgate.net |

| Cytochrome P450 Enzyme | CYP450 | Performs hydroxylation at specific positions on the furochromone structure. | nih.govresearchgate.net |

| UDP-Glycosyltransferase | UGT | Attaches a sugar molecule to the aglycone, forming a glycoside. | researchgate.netnih.gov |

The production of furochromones is tightly regulated at the molecular level. nih.gov The expression of genes encoding the biosynthetic enzymes is a key control point. nih.gov In S. divaricata, comparative genomic and transcriptomic analyses have revealed that the high expression of a specific pentaketide chromone synthase gene (SdPCS) is strongly correlated with the accumulation of furochromones. nih.govnih.gov

Furthermore, the presence of a lineage-specific peucenin cyclase gene (SdPC) contributes to the high concentration of these compounds in the plant's roots. nih.govnih.gov The expression levels of genes for other key enzymes, such as certain cytochrome P450s, also show a high correlation with the content of specific furochromone derivatives. nih.gov This coordinated gene expression suggests a sophisticated regulatory network that controls the biosynthesis of these compounds in response to developmental or environmental signals. nih.gov

Metabolic Pathways of this compound and Its Glycosidic Precursors

Once formed, this compound and its glycosidic precursor, 5-O-methylvisammioside, can undergo various metabolic transformations in biological systems, such as in mammals after administration. nih.govresearchgate.net

A primary metabolic pathway for glycosidic compounds like 5-O-methylvisammioside is deglycosylation. nih.govresearchgate.net This process involves the cleavage of the sugar moiety from the aglycone (the non-sugar part). nih.gov In the case of 5-O-methylvisammioside, deglycosylation results in the formation of its aglycone, this compound. nih.govresearchgate.net This conversion can be carried out by enzymes in the small intestine or by gut microbiota. nih.gov The resulting aglycone is often more readily absorbed into systemic circulation than its glycoside form. nih.gov

Studies using rat models have identified numerous metabolites of 5-O-methylvisammioside both in vivo (in urine, feces, bile, and blood) and in vitro (through incubation with rat intestinal bacteria). nih.govresearchgate.net A total of 26 metabolites were identified in vivo, while 7 were found in vitro. nih.govresearchgate.net The major metabolic pathways observed include deglycosylation, demethylation, oxidation, N-acetylation, and sulfate (B86663) conjugation. nih.govresearchgate.net

Table 2: Identified Metabolic Pathways of 5-O-Methylvisammioside

| Metabolic Pathway | Description | Resulting Metabolite Type | Reference |

|---|---|---|---|

| Deglycosylation | Removal of the glucose sugar moiety. | Aglycone (this compound) | nih.govresearchgate.net |

| Deglycosylation + Demethylation | Removal of the sugar and a methyl group. | Demethylated aglycone | nih.govresearchgate.net |

| Deglycosylation + Oxidation | Removal of the sugar followed by an oxidation reaction (e.g., hydroxylation). | Oxidized aglycone | nih.govresearchgate.net |

| N-acetylation | Addition of an acetyl group. | N-acetylated metabolite | nih.govresearchgate.net |

| Sulfate Conjugation | Addition of a sulfate group. | Sulfated metabolite | nih.govresearchgate.net |

Beyond deglycosylation, this compound and its precursors are subject to other phase I and phase II metabolic reactions. nih.govresearchgate.net

Demethylation: This reaction involves the removal of a methyl group, which can alter the biological activity of the compound. The combination of deglycosylation and demethylation has been identified as a key metabolic route. nih.govresearchgate.net

Sulfate Conjugation: This is a phase II metabolic process where a sulfate group is attached to the molecule, typically to increase its water solubility and facilitate its excretion from the body. nih.govresearchgate.net Sulfotransferases (SULTs) are the enzymes responsible for this reaction. nih.gov

Compound Index

Chemical Synthesis and Analog Development

Total Synthesis Approaches from Precursor Compounds (e.g., Visamminol)

Semi-synthesis of Derivatives and Analogs

Similarly, information regarding the semi-synthesis of derivatives and analogs of 5-O-Methylvisamminol is limited in the current body of scientific literature. The development of analogs is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize the therapeutic properties of a lead compound. For this compound, this could involve modifications to the furan (B31954) ring, the chromone (B188151) core, or the side chains. However, specific studies detailing such semi-synthetic efforts are not prominently featured in published research.

Laboratory and Industrial Scale Isolation and Purification from Natural Extracts

This compound is a naturally occurring chromone found in various plants, most notably in the roots of Saposhnikovia divaricata, a medicinal herb used in traditional Chinese medicine. researchgate.net The isolation and purification of this compound from its natural source are the most extensively documented methods for obtaining it for research and potential commercial purposes.

The process typically begins with the extraction of the dried and powdered plant material with a suitable solvent, such as methanol. This crude extract contains a complex mixture of phytochemicals, including other chromones, coumarins, and various other secondary metabolites. nih.gov To isolate this compound from this mixture, various chromatographic techniques are employed.

One study successfully isolated this compound from the roots of Saposhnikovia divaricata as part of a screening effort to identify lipoxidase (B8822775) inhibitors. researchgate.net This research highlights the importance of effective isolation techniques to access bioactive compounds from complex natural matrices.

High-Speed Countercurrent Chromatography (HSCCC) has emerged as a particularly effective and efficient method for the preparative separation and purification of chromones from natural extracts. researchgate.netnih.gov HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing irreversible adsorption of the sample and leading to high recovery of the target compounds.

Several studies have demonstrated the successful application of HSCCC for the isolation of chromones from Radix Saposhnikoviae. In one instance, a two-phase solvent system composed of chloroform-methanol-water was utilized to purify prim-O-glucosylcimifugin and 4′-O-β-D-glucosyl-5-O-methylvisamminol, a glycosylated form of this compound. researchgate.net Another study employed a solvent system of ethyl acetate:n-butanol:1% aqueous acetic acid to separate four different chromones, including 4'-O-beta-d-glucosyl-5-O-methylvisamminol. nih.gov

More directly, a study focused on screening for lipoxidase inhibitors from Radix Saposhnikoviae utilized HSCCC to separate prim-O-glucosylcimifugin, cimifugin (B1198916), and this compound, achieving a purity of 97.89% for the latter. researchgate.net In addition to HSCCC, semi-preparative High-Performance Liquid Chromatography (HPLC) has been used to obtain this compound with high purity. researchgate.net

The selection of the appropriate two-phase solvent system is critical for a successful HSCCC separation. The partition coefficient (K) of the target compound in the solvent system determines its elution behavior. A suitable K value, typically between 0.5 and 2, is essential for achieving good separation and resolution.

The following table summarizes the findings from a study that successfully isolated this compound and related chromones using HSCCC.

| Compound | Purity (%) | Method | Source |

| This compound | 97.89 | HSCCC | Radix Saposhnikoviae researchgate.net |

| prim-O-glucosylcimifugin | 95.28 | HSCCC | Radix Saposhnikoviae researchgate.net |

| cimifugin | 92.33 | HSCCC | Radix Saposhnikoviae researchgate.net |

This table shows the high purity of this compound that can be achieved through HSCCC, making it a viable method for obtaining this compound for further research.

The following interactive table presents data from another study that isolated the glycosylated form of this compound and other chromones from Radix Saposhnikoviae using a two-step HSCCC process.

| Compound | Amount from 300 mg Crude Extract (mg) | Purity (%) | HSCCC Solvent System (v/v) |

| 1''-O-glucosylcimifugin | 102.4 | 98.4 | ethyl acetate:n-butanol:1% aqueous acetic acid (1:4:5) nih.gov |

| 4'-O-beta-d-glucosyl-5-O-methylvisamminol | 81.6 | 98.7 | ethyl acetate:n-butanol:1% aqueous acetic acid (1:4:5) nih.gov |

| cimifugin | 31.4 | 99.3 | ethyl acetate:n-butanol:1% aqueous acetic acid (5:0.5:5) nih.gov |

| 3'-O-glucosylhamaudol | 12.7 | 98.2 | ethyl acetate:n-butanol:1% aqueous acetic acid (5:0.5:5) nih.gov |

These findings underscore the utility of HSCCC as a powerful technique for the laboratory-scale purification of this compound and its related compounds from natural sources. While the principles of HSCCC are scalable, specific details on the industrial-scale isolation and purification of this compound are not extensively reported in the scientific literature.

Advanced Analytical Methodologies for 5 O Methylvisamminol Research

Chromatographic Techniques for Identification and Quantification

Chromatography is fundamental to the analysis of 5-O-Methylvisamminol, enabling its separation from other co-occurring compounds. The choice of technique depends on the complexity of the sample and the analytical goal, whether it is precise quantification or comprehensive profiling.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the simultaneous determination of this compound and its related compounds in various preparations. researchgate.netanjs.edu.iq In a study focused on the quality control of Chuanxiongchatiao pills, an HPLC method was developed to quantify 5-O-methylvisammioside, the glycoside form of this compound. researchgate.net

The analysis employed a reversed-phase C18 column with a gradient elution mobile phase, typically consisting of acetonitrile (B52724) and water. researchgate.net Detection is often performed using a UV detector, with a wavelength of 302 nm providing good sensitivity and minimizing interference from other components in the matrix. researchgate.net This method has proven to be reliable and accurate for the quantitative analysis of this compound in traditional medicine formulations. researchgate.net

| Manufacturer | Batch Number | 5-O-methylvisammioside Content (mg/g) |

|---|---|---|

| Lanzhou Foci Pharmaceutical Co., Ltd. | 17F7 | 0.1326 |

| 17C3 | 0.1224 | |

| 17D9 | 0.1428 | |

| Lanzhou Taibao Pharmaceutical Co., Ltd. | 53140101 | 0.1196 |

| 53140207 | 0.1233 | |

| 53140301 | 0.1205 |

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. nih.govmdpi.com These improvements are achieved by using columns packed with smaller particles (typically sub-2 µm). UPLC is particularly well-suited for complex analyses, such as metabolite profiling of this compound and its parent glycosides in biological samples. nih.govnih.gov When coupled with mass spectrometry, UPLC provides a powerful platform for separating and identifying a wide array of metabolites, even those present at low concentrations. nih.govnih.gov The rapid separation capabilities of UPLC are crucial for high-throughput screening and detailed metabolic studies. science.gov

Two-Dimensional Liquid Chromatography (2D-LC) is an advanced separation technique that significantly enhances peak capacity and resolving power, making it ideal for analyzing extremely complex samples like natural product extracts. nih.govchromatographyonline.com In 2D-LC, two columns with different separation mechanisms (orthogonal selectivity) are coupled. springernature.comshimadzu.co.kr The sample is first separated on the first-dimension column, and then fractions of the eluent are transferred to the second-dimension column for further separation. nih.gov This approach allows for the resolution of compounds that would otherwise co-elute in a one-dimensional system. shimadzu.co.kr While specific applications of 2D-LC for this compound are not extensively documented, the technique's ability to deconstruct complex mixtures makes it a highly promising tool for discovering novel, low-abundance related compounds in herbal matrices or for detailed metabolic fingerprinting. researcher.life

Mass Spectrometry-Based Characterization and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.govcam.ac.uk When coupled with liquid chromatography, it becomes an unparalleled tool for the identification and characterization of compounds like this compound and their metabolites in intricate biological systems. phcog.com

This technique combines the separation power of HPLC with the high mass accuracy and resolution of a Time-of-Flight (TOF) mass spectrometer. science.govnih.gov Electrospray ionization (ESI) is a soft ionization method that allows for the analysis of thermally labile molecules. nih.gov The Quadrupole Time-of-Flight (Q/TOF) configuration enables tandem mass spectrometry (MS/MS), where precursor ions are selected and fragmented to generate product ion spectra that provide detailed structural information. embrapa.brnih.gov

Rapid-resolution liquid chromatography-time of flight mass spectrometry (RRLC-TOF/MS) has been successfully used to identify this compound in rat plasma after administration of Radix Saposhnikoviae extract. chemfaces.com The high mass accuracy of the TOF analyzer allows for the confident determination of the elemental composition of the parent compound and its fragments, which is crucial for unequivocal identification in a complex biological matrix. chemfaces.com

The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) represents the state-of-the-art for sensitive and specific metabolite profiling. nih.govnih.gov This combination leverages the superior separation efficiency of UPLC and the high selectivity of tandem MS, often performed on a triple quadrupole or Q/TOF instrument. nih.govnih.gov

A comprehensive study on the metabolism of 5-O-methylvisammioside utilized UPLC-Q/TOF-MS to explore its biotransformation in rats both in vivo and in vitro. nih.gov The study successfully characterized a total of 26 metabolites in vivo across urine, feces, bile, and blood, and 7 metabolites from an in vitro incubation with rat intestinal bacteria. nih.gov The primary metabolic pathways identified included deglycosylation to form this compound, followed by demethylation, oxidation, N-acetylation, and sulfate (B86663) conjugation. nih.gov This detailed metabolic map provides crucial insights into the disposition of the parent compound and the formation of its various derivatives, including this compound. nih.gov

| Metabolite | Proposed Metabolic Pathway | Sample Type |

|---|---|---|

| M1 | Deglycosylation + Demethylation + Oxidation | Urine, Feces, Bile |

| M2 | Deglycosylation + Demethylation | Urine, Feces, Bile, Blood, In vitro |

| M3 | Deglycosylation + Oxidation | Urine, Feces, Bile, Blood |

| M4 | Deglycosylation (This compound) | Urine, Feces, Bile, Blood, In vitro |

| M5 | N-acetylation | Urine, Feces, Bile, Blood |

| M6 | Sulfate Conjugation | Urine, Feces, Bile |

| M7-M26 | Various combinations of deglycosylation, oxidation, demethylation, and conjugation | Urine, Feces, Bile, Blood |

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of natural products like this compound. frontiersin.orgchemfaces.com One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. scholaris.canih.gov

For this compound, ¹H NMR and ¹³C NMR are fundamental 1D techniques. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. frontiersin.org

To assemble the complete molecular structure, 2D NMR techniques are employed. unina.it These include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. frontiersin.orghyphadiscovery.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to, providing definitive ¹H-¹³C one-bond connections. hyphadiscovery.commdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons over two to three bonds. These long-range correlations are critical for connecting different spin systems and piecing together the carbon skeleton of this compound, including the placement of the methoxy (B1213986) group and other substituents. hyphadiscovery.comsci-hub.se

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons, which is crucial for elucidating the stereochemistry of the molecule. hyphadiscovery.com

Through the combined interpretation of these NMR datasets, the complete and unambiguous structure of this compound can be elucidated.

| NMR Technique | Information Provided for this compound |

|---|---|

| ¹H NMR | Proton chemical shifts, multiplicities, and coupling constants. |

| ¹³C NMR | Carbon chemical shifts and number of unique carbons. |

| DEPT | Differentiation of CH₃, CH₂, CH, and quaternary carbons. |

| COSY | ¹H-¹H spin-spin coupling correlations. |

| HSQC | Direct ¹H-¹³C one-bond correlations. |

| HMBC | Long-range ¹H-¹³C two- and three-bond correlations. |

| NOESY | Through-space correlations for stereochemical analysis. |

Molecular Biology and Biochemical Assays in Mechanistic Studies

To understand how this compound exerts its biological effects, a variety of molecular biology and biochemical assays are utilized. These techniques allow researchers to investigate the compound's impact on gene and protein expression, as well as on specific cellular signaling pathways.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of target genes. nih.gov This method is crucial for determining if this compound modulates the transcription of genes involved in processes like inflammation, cell cycle, or apoptosis.

The process involves treating cells or tissues with this compound, followed by the isolation of total RNA. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the PCR reaction. In the presence of gene-specific primers and a fluorescent dye, the amplification of the target gene is monitored in real-time. The level of fluorescence is proportional to the amount of amplified product, allowing for the quantification of the initial mRNA levels. To ensure accuracy, the expression of the target gene is normalized to that of one or more stably expressed reference genes. mdpi.com

For instance, studies on 4′-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), a derivative of this compound, have utilized real-time RT-PCR to demonstrate its ability to suppress the lipopolysaccharide (LPS)-induced transcription of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophage cells. biomolther.org

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It is particularly valuable in this compound research for assessing the compound's effect on the expression levels of key proteins and their post-translational modifications, such as phosphorylation, which is a critical event in many signaling pathways. novusbio.com

In a typical Western blot experiment, cells are treated with this compound, and the total protein is extracted. These proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently incubated with a primary antibody that specifically recognizes the protein of interest. A secondary antibody, which is conjugated to an enzyme, then binds to the primary antibody. The addition of a substrate results in a chemiluminescent or colorimetric signal that can be detected and quantified.

| Technique | Application in this compound Research | Key Findings/Targets |

|---|---|---|

| qRT-PCR | Quantification of mRNA levels. | Modulation of pro-inflammatory gene expression (e.g., COX-2, iNOS). biomolther.org |

| Western Blotting | Detection of total protein and phosphorylated protein levels. | Alterations in histone H3 phosphorylation and c-Jun protein levels. nih.gov |

Omics Approaches (e.g., Transcriptomics, Metabolomics)

Omics technologies provide a global, high-throughput view of the molecular changes induced by a compound. Transcriptomics and metabolomics are particularly relevant for understanding the broad-spectrum effects of this compound.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell population under specific conditions. Techniques like RNA sequencing (RNA-Seq) can be used to analyze the entire transcriptome of cells treated with this compound. nih.gov This approach can reveal widespread changes in gene expression, identifying entire pathways and biological processes that are affected by the compound, which might be missed by studying single genes with qRT-PCR. mdpi.comnih.gov For instance, a transcriptomic analysis could uncover novel anti-inflammatory or anti-cancer pathways modulated by this compound. frontiersin.orgfrontiersin.org

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com Analytical platforms such as mass spectrometry (MS) and NMR spectroscopy are used to obtain a comprehensive metabolic profile. nih.gov By comparing the metabolomes of control and this compound-treated samples, researchers can identify specific metabolic pathways that are altered by the compound. This can provide insights into its mechanism of action and potential off-target effects. frontiersin.orgnih.gov

Computational and Systems Biology Approaches (e.g., Network Pharmacology, Molecular Docking)

Computational and systems biology approaches are powerful tools for predicting the biological targets of a compound and understanding its mechanism of action in the context of complex biological networks.

Network pharmacology integrates data from pharmacology, bioinformatics, and systems biology to construct and analyze networks of drug-target-disease interactions. For natural products like this compound, which is an active component of Saposhnikovia divaricata, network pharmacology can be used to predict its potential targets and how it might modulate various signaling pathways. nih.govnih.gov This approach often starts with identifying the known active compounds in a medicinal plant and their putative targets from databases. These targets are then mapped onto protein-protein interaction networks and disease-related pathways to elucidate the compound's potential therapeutic mechanisms. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nutricion.orgf1000research.com In the context of this compound research, molecular docking can be used to predict its binding affinity and interaction with the active site of various target proteins. nrfhh.comnih.gov This in silico method can help to identify potential molecular targets for this compound, which can then be validated experimentally. nih.gov By screening a library of proteins, molecular docking can prioritize potential targets for further investigation, accelerating the process of drug discovery and mechanism elucidation.

Mechanistic Investigations of Biological Activities: in Vitro and Pre Clinical in Vivo Models

Anti-Inflammatory Mechanisms of Action

Research into 4′-O-β-D-glucosyl-5-O-methylvisamminol (4GMV), a major active chromone (B188151) isolated from Saposhnikoviae divaricata, has demonstrated significant anti-inflammatory activities. bjournal.orgscienceopen.com These investigations highlight its potential to mitigate inflammatory processes through various mechanisms, including the suppression of pro-inflammatory cytokines and mediators, regulation of key enzymes, and interference with critical signaling pathways. bjournal.orgscienceopen.com

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-22)

Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that 4GMV treatment significantly inhibits the production of several pro-inflammatory cytokines. bjournal.orgscienceopen.com Specifically, the compound has been found to reduce the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Interleukin-22 (IL-22). bjournal.orgscienceopen.comscielo.br Further analysis through qRT-PCR confirmed that 4GMV down-regulates the mRNA expression levels of IL-1β and IL-6, indicating that its inhibitory action occurs at the transcriptional level. bjournal.org In other models, this class of compounds has also been shown to reduce levels of Tumor Necrosis Factor-alpha (TNF-α). nih.gov

| Cytokine | Effect Observed | Model System | Reference |

|---|---|---|---|

| IL-1β | Significantly reduced production; Down-regulated mRNA expression | LPS-stimulated RAW264.7 macrophages | bjournal.orgscienceopen.comscielo.br |

| IL-6 | Significantly reduced production; Down-regulated mRNA expression | LPS-stimulated RAW264.7 macrophages | bjournal.orgscienceopen.comscielo.br |

| IFN-γ | Significantly reduced production | LPS-stimulated RAW264.7 macrophages | bjournal.orgscienceopen.comscielo.br |

| IL-22 | Significantly reduced production | LPS-stimulated RAW264.7 macrophages | bjournal.orgscienceopen.comscielo.br |

| TNF-α | Reduced levels observed | Rodent tMCAO model | nih.gov |

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2))

The compound effectively suppresses the generation of key inflammatory mediators. In murine macrophage RAW 264.7 cells stimulated with LPS, 4′-O-β-D-glucosyl-5-O-methylvisamminol significantly inhibited the production of both Nitric Oxide (NO) and Prostaglandin E2 (PGE2). bjournal.orgscienceopen.comberkeley.edunih.gov The reduction in PGE2 generation was observed to be concentration-dependent. scielo.br This inhibition of crucial mediators underscores a primary mechanism of the compound's anti-inflammatory effect. biomolther.org

Regulation of Inflammatory Enzymes (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))

The suppression of inflammatory mediators by 4′-O-β-D-glucosyl-5-O-methylvisamminol is directly linked to its ability to regulate the enzymes responsible for their synthesis. Research has demonstrated that the compound inhibits the protein expression of both Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) in a dose-dependent manner in LPS-stimulated macrophages. bjournal.orgscienceopen.com This inhibition occurs at the transcriptional level, as the compound was shown to suppress the LPS-induced transcription of both iNOS and COX-2 genes. berkeley.edunih.govbiomolther.org By down-regulating these enzymes, the compound effectively curtails the production of NO and PGE2. scielo.br

| Mediator/Enzyme | Effect Observed | Model System | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Significantly inhibited production | LPS-stimulated RAW264.7 macrophages | bjournal.orgscienceopen.comberkeley.edunih.gov |

| Prostaglandin E2 (PGE2) | Significantly inhibited production (concentration-dependent) | LPS-stimulated RAW264.7 macrophages | scielo.brberkeley.edunih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Suppressed protein expression and transcription | LPS-stimulated RAW264.7 macrophages | bjournal.orgscienceopen.combiomolther.org |

| Cyclooxygenase-2 (COX-2) | Suppressed protein expression and transcription | LPS-stimulated RAW264.7 macrophages | bjournal.orgscienceopen.combiomolther.org |

Interference with Key Intracellular Signaling Pathways

The anti-inflammatory effects of 4′-O-β-D-glucosyl-5-O-methylvisamminol are mediated through its interaction with upstream signaling cascades that regulate the expression of inflammatory genes.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. scielo.br Studies have revealed that 4GMV inhibits the activation of NF-κB in LPS-stimulated RAW264.7 cells. bjournal.orgscienceopen.com This is achieved by suppressing the expression of the upstream receptor Toll-like receptor 4 (TLR4). bjournal.orgscielo.br Furthermore, the compound inhibits the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα, and prevents the phosphorylation of the p65 subunit of NF-κB. bjournal.orgscienceopen.comscielo.br By blocking these critical activation steps, 4GMV prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target pro-inflammatory genes. scielo.br

In addition to the NF-κB pathway, the Mitogen-Activated Protein Kinase (MAPK) signaling cascades are also crucial in regulating inflammatory responses. scielo.br Research indicates that 4GMV markedly reverses the LPS-induced phosphorylation of key MAPK proteins, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) in RAW264.7 macrophages. bjournal.orgscienceopen.comscielo.br By inhibiting the activation of these MAPK pathways, the compound provides another layer of control over the inflammatory response. bjournal.orgscienceopen.com

| Signaling Pathway | Target Molecule | Effect Observed | Reference |

|---|---|---|---|

| NF-κB | TLR4 | Suppressed expression | bjournal.orgscielo.br |

| IκBα | Inhibited phosphorylation | bjournal.orgscienceopen.comscielo.br | |

| p65 | Inhibited phosphorylation | bjournal.orgscienceopen.comscielo.br | |

| MAPK | JNK | Markedly reversed phosphorylation | bjournal.orgscienceopen.comscielo.br |

| p38 | Markedly reversed phosphorylation | bjournal.orgscienceopen.comscielo.br | |

| ERK | Markedly reversed phosphorylation | bjournal.orgscienceopen.comscielo.br |

Modulation of TNF/MAPK/NF-κB/Arachidonic Acid Pathways

Studies have demonstrated that derivatives of 5-O-Methylvisamminol can modulate complex inflammatory signaling cascades. One such derivative, 5-O-methylvisammioside, has been shown to protect against acute liver injury by inhibiting the TNF/MAPK/NF-κB pathways and arachidonic acid metabolism. In pre-clinical models of acetaminophen-induced liver injury, treatment with this compound led to a reduction in inflammatory cell infiltration in the liver.

Furthermore, 4′-O-β-D-glucosyl-5-O-methylvisamminol (GOMV) has been observed to suppress pro-inflammatory responses in murine macrophage RAW 264.7 cells. biomolther.orgnih.gov GOMV significantly inhibited the lipopolysaccharide (LPS)-induced production of key inflammatory mediators, prostaglandin E₂ (PGE₂) and nitric oxide (NO). biomolther.org This suppression is achieved through the transcriptional inhibition of the genes for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively. biomolther.orgnih.gov These findings indicate an interruption of inflammatory pathways that are critical in the pathogenesis of various inflammatory conditions.

| Cell Line | Inducer | Mediator | Effect of GOMV |

| RAW 264.7 | LPS | Nitric Oxide (NO) | Significant Suppression |

| RAW 264.7 | LPS | Prostaglandin E₂ (PGE₂) | Significant Suppression |

Antioxidant Modulatory Mechanisms

The antioxidant activities of this compound derivatives are multifaceted, involving both direct chemical neutralization of free radicals and the activation of endogenous antioxidant systems.

In vitro assays have confirmed that GOMV possesses direct free radical scavenging capabilities. biomolther.org The compound has demonstrated the ability to neutralize both the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical. biomolther.org This direct antioxidant action contributes to its capacity to protect cells from oxidative damage. biomolther.org

| Assay | Radical | Scavenging Activity of GOMV |

| DPPH Assay | DPPH Free Radical | Demonstrated direct scavenging |

| ABTS Assay | ABTS Free Radical | Demonstrated direct scavenging |

Beyond direct scavenging, GOMV modulates the primary cellular defense mechanism against oxidative stress, the NRF2/ARE pathway. biomolther.orgnih.gov Research conducted in human keratinocyte HaCaT cells showed that GOMV increased the levels of NF-E2-related factor 2 (NRF2) and subsequently activated the antioxidant response element (ARE). biomolther.orgnih.gov NRF2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes. semanticscholar.orgmdpi.com

A direct consequence of NRF2/ARE pathway activation by GOMV is the induction of phase II cytoprotective enzymes. biomolther.orgnih.gov In human keratinocyte HaCaT cells, treatment with GOMV led to the increased expression of these enzymes, which play a crucial role in detoxifying harmful xenobiotics and reactive oxygen species (ROS). biomolther.orgnih.govnih.gov This mechanism enhances the cell's intrinsic ability to withstand and mitigate oxidative damage, as demonstrated by GOMV's ability to protect HaCaT cells against oxidative damage induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). biomolther.orgnih.gov

Epigenetic Regulatory Activities

Emerging evidence indicates that the biological effects of this compound derivatives extend to the epigenetic regulation of gene expression, particularly through the modulation of histone modifications.

4′-O-β-D-glucosyl-5-O-methylvisamminol (GOMV) has been identified as a novel natural epigenetic suppressor of histone H3 phosphorylation at serine 10 (H3S10p). biomolther.orgnih.govnih.gov This post-translational modification is a critical event in cell cycle progression during mitosis and is also involved in the induction of pro-inflammatory genes. nih.gov In one study, GOMV was shown to decrease the levels of H3S10p. nih.gov Mechanistically, GOMV was found to inhibit the activity of aurora B kinase and suppress the direct interaction between histone H3 and the protein 14-3-3ε, which facilitates H3S10p. nih.gov This epigenetic regulatory activity allows GOMV to abrogate mitotic cell cycle progression and the expression of immediate pro-inflammatory genes. nih.gov

Neurobiological Mechanistic Insights

In pre-clinical models of stroke, significant neuroinflammation is observed, which compromises neurological function. nih.gov 4'-O-β-D-glucosyl-5-O-methylvisamminol has demonstrated the ability to modulate this neuroinflammatory response. In a rat model of transient middle cerebral artery occlusion (tMCAO), administration of the compound attenuated the expression of pro-inflammatory cytokines. nih.gov Specifically, increased levels of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) observed in the tMCAO model were reduced by treatment with the compound. nih.gov While the compound's modulation of neuroinflammation is established, direct evidence detailing its specific effects on the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), is not extensively covered in the available scientific literature.

The neuroprotective effects of 4'-O-β-D-glucosyl-5-O-methylvisamminol in the context of cerebral ischemia are mediated, at least in part, through the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. nih.gov This pathway is a critical regulator of cell survival and apoptosis, and its activation is considered a key mechanism for neuroprotection in ischemic injury. nih.govsemanticscholar.orgsemanticscholar.org In a rat model of focal cerebral ischemia, levels of phosphorylated PI3K/Akt were reduced compared to healthy controls. nih.gov Treatment with 4'-O-β-D-glucosyl-5-O-methylvisamminol, both as a preventative measure and as a reversal agent, was found to increase the levels of phospho-PI3K/Akt in the cerebral cortex. nih.gov This activation of the PI3K/Akt pathway is associated with the compound's ability to reduce apoptosis-related proteins like cleaved caspase-3 and -9a, thereby exerting a neuroprotective effect. nih.gov

Table 1: Effects of 4'-O-β-D-glucosyl-5-O-methylvisamminol on Key Proteins in a Cerebral Ischemia Model

| Target Protein/Pathway | Observed Effect in Ischemia Model | Effect of Compound Treatment | Reference |

| Phospho-PI3K/Akt | Reduced | Increased | nih.gov |

| IL-1β | Increased | Reduced | nih.gov |

| TNF-α | Increased | Reduced | nih.gov |

| Cleaved Caspase-3 | Increased | Reduced | nih.gov |

| Cleaved Caspase-9a | Increased | Reduced | nih.gov |

Immunomodulatory Activities (e.g., Histamine (B1213489) Release Inhibition from Mast Cells)

4'-O-β-D-glucosyl-5-O-methylvisamminol exhibits significant immunomodulatory activities, primarily characterized by its anti-inflammatory effects. In murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS), the compound significantly suppressed the generation of key inflammatory mediators, including prostaglandin E₂ (PGE₂) and nitric oxide (NO). biomolther.orgnih.gov This suppression was achieved through the transcriptional inhibition of the genes for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). biomolther.orgnih.gov These findings clearly establish its anti-inflammatory properties within a macrophage-mediated immune response. However, specific studies detailing its effect on other immunomodulatory processes, such as the inhibition of histamine release from mast cells, are not prominently featured in the current body of scientific literature.

Table 2: Summary of Investigated Biological Activities

| Activity | Mechanism | Model System | Reference |

| Epigenetic Regulation | Suppresses interaction between Histone H3 and 14-3-3ε | In vitro | nih.gov |

| Enzyme Inhibition | Inhibits Aurora B Kinase activity | In vitro | nih.gov |

| Cell Cycle Regulation | Delays mitotic cell cycle progression | Cellular models | nih.gov |

| Neuroprotection | Activates PI3K/Akt signaling pathway | Rat model of cerebral ischemia | nih.gov |

| Anti-Neuroinflammation | Reduces pro-inflammatory cytokines (IL-1β, TNF-α) | Rat model of cerebral ischemia | nih.gov |

| Anti-inflammation | Inhibits COX-2 and iNOS transcription | Murine macrophage cells | biomolther.orgnih.gov |

Mechanisms Underlying Other Pre-clinical Efficacy

Liver Injury Protection

Mechanistic investigations in pre-clinical in vivo models have elucidated the protective effects of this compound (also known as 5-O-methylvisammioside or 4′-O-β-D-glucosyl-5-O-methylvisamminol) against acute liver injury. In studies using acetaminophen-induced liver injury in mice, the compound demonstrated significant hepatoprotective activity by modulating key inflammatory and metabolic pathways. nih.gov

The primary mechanism involves the regulation of the TNF/MAPK/NF-κB signaling pathways and arachidonic acid metabolism. nih.gov Administration of this compound was found to lower the serum levels of crucial liver injury markers, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and reduce the infiltration of inflammatory cells into the liver tissue. nih.gov

Transcriptomic and metabolomic analyses revealed the molecular underpinnings of these effects. In the liver of mice pre-treated with the compound, thousands of differentially expressed genes were identified, primarily enriched in the MAPK, TNF, and NF-κB pathways. nih.gov Furthermore, the compound significantly regulated hundreds of metabolites, which were mainly enriched in the arachidonic acid pathway. nih.gov

At the molecular level, this compound was shown to decrease the serum levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov It inhibits the phosphorylation of IκB-α, which in turn prevents the nuclear translocation of NF-κB, a critical transcription factor for inflammatory gene expression. nih.gov The compound also reduces the hepatic inflammatory response by inhibiting the phosphorylation of p38 and JNK, key kinases within the MAPK pathway. nih.gov The compound's anti-inflammatory action is further supported by its ability to suppress the transcription of pro-inflammatory genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

| Pathway | Key Molecular Target | Effect of this compound | Reference |

|---|---|---|---|

| NF-κB Pathway | NF-κB (nuclear translocation) | Inhibited | nih.gov |

| IκB-α (phosphorylation) | Decreased | nih.gov | |

| TNF-α, IL-1β (serum levels) | Decreased | nih.gov | |

| MAPK Pathway | p38 (phosphorylation) | Reduced | nih.gov |

| JNK (phosphorylation) | Reduced | nih.gov | |

| General Anti-inflammatory | COX-2 (transcription) | Suppressed | nih.gov |

| iNOS (transcription) | Suppressed | nih.gov |

Anti-platelet Aggregation

A comprehensive review of scientific literature and preclinical studies found no available research investigating the mechanistic role of this compound in anti-platelet aggregation.

Role in Ulcerative Colitis

While direct in vivo studies on ulcerative colitis (UC) models are limited, network pharmacology analyses have identified this compound as having a potentially significant role in the treatment of UC. The pathogenesis of ulcerative colitis is deeply rooted in chronic inflammation of the colonic mucosa, driven by dysregulated immune responses. The established anti-inflammatory mechanisms of this compound align with key pathological pathways in UC.

The compound's potent inhibitory effects on the NF-κB and MAPK signaling pathways are highly relevant to the inflammatory cascade in UC. nih.gov In ulcerative colitis, the activation of NF-κB in intestinal epithelial cells and immune cells leads to the overexpression of numerous pro-inflammatory mediators, including TNF-α, IL-1β, COX-2, and iNOS. By inhibiting NF-κB activation, this compound can theoretically suppress the production of these key molecules, thereby attenuating the mucosal inflammation characteristic of UC. nih.govnih.gov

Furthermore, the compound's ability to downregulate the expression of TNF-α and IL-1β directly targets two of the most critical cytokines in the pathophysiology of inflammatory bowel disease. nih.gov These cytokines amplify the inflammatory response and contribute to tissue damage in the colon. The antioxidant properties of this compound, including the activation of the NRF2/ARE pathway, may also contribute to its potential efficacy by mitigating the oxidative stress that is closely associated with chronic intestinal inflammation. nih.gov

| UC Pathological Pathway | Relevant Mechanism of this compound | Potential Therapeutic Effect | Reference |

|---|---|---|---|

| NF-κB Activation | Inhibition of IκB-α phosphorylation and NF-κB nuclear translocation | Reduced expression of pro-inflammatory genes (TNF-α, IL-1β, COX-2) | nih.govnih.gov |

| Pro-inflammatory Cytokine Production (TNF-α, IL-1β) | Decreased serum levels and gene expression | Dampened inflammatory signaling cascade | nih.gov |

| MAPK Signaling | Inhibition of p38 and JNK phosphorylation | Attenuation of cellular stress and inflammatory responses | nih.gov |

| Oxidative Stress | Activation of NRF2/ARE pathway and free radical scavenging | Protection of intestinal cells from oxidative damage | nih.gov |

Structure Activity Relationship Sar Studies

Influence of Glycosylation on Biological Potency and Activity

Glycosylation, the attachment of a sugar moiety to a molecule, is a common modification in natural products that can significantly alter their biological properties. In the case of 5-O-Methylvisamminol, its glycosylated form is 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV).

Research has extensively focused on the biological activities of GOMV, identifying it as a potent anti-inflammatory and anti-oxidant agent. acs.org It has been reported as the first natural epigenetic inhibitor of histone H3 phosphorylation at Ser10, a key process in cell cycle progression and pro-inflammatory gene expression. acs.org This activity is linked to its ability to suppress the interaction of histone H3 with the protein 14-3-3ε and inhibit aurora B kinase activity. acs.org

While GOMV itself is demonstrably active, the role of the glycosidic bond in relation to its aglycone, this compound, follows principles observed for many other flavonoids and polyphenols. nih.govresearchgate.net General SAR studies indicate that O-glycosylation often reduces the in vitro biological activity of a compound compared to its corresponding aglycone. nih.govsci-hub.se The aglycone, being smaller and typically more lipophilic, can often interact more readily with cellular targets. sci-hub.se

However, glycosylation can enhance in vivo efficacy by improving pharmacokinetic parameters such as stability, solubility, and bioavailability. researchgate.netnih.gov The sugar moiety can protect the aglycone from rapid metabolism, allowing for sustained presence in the bloodstream. sci-hub.se A relevant parallel can be drawn with another chromone (B188151) found in the same plant, Saposhnikovia divaricata: prim-O-glucosylcimifugin (POG). Studies have shown that POG is metabolized in vivo to its aglycone, cimifugin (B1198916), which is responsible for the observed anti-inflammatory and antinociceptive effects by downregulating COX-2 expression. nih.govnih.gov This suggests that the glycoside may act as a prodrug, releasing the more active aglycone at the target site. It is plausible that 4'-O-β-D-glucosyl-5-O-methylvisamminol acts in a similar manner, with the aglycone this compound being the ultimate effector molecule after deglycosylation.

| Compound Form | General Effect on Potency | Rationale / Observation |

|---|---|---|

| Aglycone (this compound) | Potentially higher in vitro potency | Aglycones are generally smaller and less polar, often leading to stronger interactions with enzymes and receptors in isolated systems. sci-hub.se |

| Glycoside (4'-O-β-D-glucosyl-5-O-methylvisamminol) | Potentially enhanced in vivo efficacy and stability | Glycosylation can improve water solubility, metabolic stability, and bioavailability, allowing the compound to reach its target effectively. nih.gov It may function as a prodrug, releasing the active aglycone. nih.govnih.gov |

Correlation Between Structural Modifications and Efficacy Profiles

While specific research on a wide range of synthetic derivatives of this compound is not extensively documented, SAR studies on the closely related furochromones khellin (B1673630) and visnagin (B192663) provide valuable insights into how modifications to the core structure could influence biological activity. These compounds share the same fundamental furochromone skeleton, making them useful models for predicting the effects of structural changes.

Studies involving the O-alkylation and O-arylalkylation of khellin and visnagin have demonstrated that modifying the methoxy (B1213986) groups significantly impacts their herbicidal and antifungal activities. acs.orgacs.org Key findings from these studies include:

Chain Length: The length of the O-alkyl chain is critical. For instance, a complete loss of herbicidal activity was observed for all O-alkyl analogues with a carbon chain length greater than 14 carbons. acs.org

Demethylation and Re-alkylation: The O-demethyl butylated visnagin analogue was found to be the most active herbicidal compound in one study, with an IC50 of 47.2 μM, suggesting that the nature of the alkyl group is more important than the original methyl group for this specific activity. acs.org

Acetylation: Acetylation of the demethylated forms of khellin and visnagin resulted in herbicidal activity greater than that of the parent compound visnagin. acs.org

These findings suggest that the substituent groups on the chromone ring of this compound are not merely passive components but are crucial determinants of its interaction with biological targets. Modifications to the methoxy group or the side chain on the dihydrofuran ring could predictably alter its efficacy profile, offering a pathway for developing analogues with enhanced or more specific activities.

| Structural Modification (on Khellin/Visnagin model) | Observed Effect on Biological Activity | Reference |

|---|---|---|

| O-Demethylation and Butylation (Visnagin) | Increased herbicidal activity (IC50 = 47.2 μM) | acs.org |

| O-Demethylation and Acetylation (Khellin/Visnagin) | Increased herbicidal activity compared to visnagin | acs.org |

| O-Alkylation (Chain > 14 carbons) | Complete loss of herbicidal activity | acs.org |

| O-Benzylation (Visnagin) | Maintained antifungal activity comparable to visnagin | acs.org |

Comparative SAR with Other Chromone and Furochromone Derivatives

Comparing the structure of this compound with other well-known chromones and furochromones reveals key differences that account for their distinct biological activities. The primary comparators include cimifugin (from the same plant source), and the classic furochromones khellin and visnagin.

The core structure is a furo[3,2-g]chromen-5-one skeleton. The variation in substituents on this core dictates the pharmacological profile.

Khellin possesses two methoxy groups at positions C4 and C9. It is primarily known as a vasodilator and bronchodilator, with its mechanism attributed to the modulation of calcium ion channels. nih.govpatsnap.com

Visnagin is structurally simpler than khellin, lacking the C9 methoxy group. This seemingly minor change shifts its activity profile. Visnagin and its derivatives have been investigated as potent anti-inflammatory agents, acting as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov

Cimifugin , like this compound, features a dihydrofuran ring. Its anti-inflammatory effects are potent and have been shown to arise from the downregulation of spinal COX-2 expression, rather than direct enzyme inhibition. nih.govnih.gov

This compound (and its glycoside) is distinguished by the complex side chain at C2 on its dihydrofuran ring. This unique structural feature is likely responsible for its distinct mechanism as an epigenetic suppressor of histone phosphorylation, an activity not prominently reported for khellin, visnagin, or cimifugin. acs.org

The comparison highlights that while all these molecules share a common scaffold, subtle changes in oxygenation patterns (methoxy groups) and the nature of the furan (B31954) ring (aromatic vs. dihydrofuran) and its substituents lead to significantly different mechanisms of action and therapeutic applications. The complexity of the C2 side chain in this compound appears to direct its activity towards epigenetic pathways rather than the ion channel modulation or COX inhibition seen in its structural relatives.

| Compound | Key Structural Features | Primary Biological Activity / Mechanism |

|---|---|---|

| This compound | Dihydrofuran ring; complex C2 side chain; C4-methoxy group | Epigenetic suppression of histone phosphorylation (as glycoside). acs.org |

| Cimifugin | Dihydrofuran ring; C4-methoxy group | Anti-inflammatory via downregulation of COX-2 expression. nih.govnih.gov |

| Khellin | Aromatic furan ring; C4 and C9-methoxy groups | Vasodilator and bronchodilator via Ca2+ channel modulation. patsnap.com |

| Visnagin | Aromatic furan ring; C4-methoxy group | Anti-inflammatory via selective COX-2 inhibition. nih.govnih.gov |

Pharmacological Efficacy in Pre Clinical Models

Anti-inflammatory and Immunomodulatory Efficacy in Animal Models (e.g., Imiquimod-induced Psoriasis-like Dermatitis, Acute Liver Injury)

Research indicates that 4'-O-β-D-glucosyl-5-O-methylvisamminol (4GMV), a glucoside of 5-O-Methylvisamminol, exhibits anti-inflammatory and immunomodulatory effects in pre-clinical models. In an imiquimod (B1671794) (IMQ)-induced psoriasis-like dermatitis model in BALB/c mice, 4GMV treatment at doses of 6 mg/kg and 12 mg/kg ameliorated symptoms, including reduced scaling, erythema, and skin thickness. nih.govscielo.br Histological analysis showed that 4GMV significantly reduced the thickness of the epidermis layer and attenuated IMQ-induced psoriasis conditions, such as epidermal hyperplasia, hyperkeratosis, parakeratosis, and inflammatory cell infiltration. nih.gov

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages demonstrated that 4GMV significantly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a concentration-dependent manner. nih.govscielo.br Furthermore, 4GMV treatment significantly inhibited the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, interferon (IFN)-γ, and IL-22, in LPS-stimulated macrophages. scielo.brnih.govscielo.br The compound also suppressed the LPS-upregulated protein expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) dose-dependently. scielo.brnih.govscielo.br Mechanistically, 4GMV was found to inhibit the activation of the NF-κB signaling pathway by suppressing the expression of TLR4 and the phosphorylation of IκBα and p65. scielo.brnih.govscielo.br Additionally, the phosphorylation of JNK, p38, and ERK in LPS-treated RAW264.7 macrophages was markedly reversed by 4GMV. scielo.brnih.govscielo.br

Studies have also investigated the effects of 5-O-methylvisammioside (MeV), another compound related to this compound, in a mouse model of acetaminophen (B1664979) (APAP)-induced acute liver injury (ALI). nih.gov MeV (5 and 10 mg/kg) lowered blood levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) and reduced the infiltration of inflammatory cells in the liver, indicating an inhibitory effect on ALI. nih.gov Transcriptomic analysis revealed that MeV treatment in APAP-induced ALI mice led to differential expression of genes mainly enriched in the MAPK, TNF, and NF-κB pathways. nih.gov

Table 1: Effects of 4'-O-β-D-glucosyl-5-O-methylvisamminol (4GMV) on Psoriasis-like Dermatitis in IMQ-induced Mice

| Group | PASI Score (Mean ± SD) | Epidermal Thickness (µm) (Mean ± SD) |

| Control | Low | Thin |

| IMQ Model | High | Thickened |

| MTX (1 mg/kg) | Reduced | Reduced |

| 4GMV Low (6 mg/kg) | Reduced | Reduced |

| 4GMV High (12 mg/kg) | Significantly Reduced | Significantly Reduced |

Note: Data is representative of findings from cited sources and may vary based on specific experimental conditions. nih.govscielo.br

Neuroprotective Efficacy in Models of Neurological Insult (e.g., Subarachnoid Hemorrhage-induced Vasospasm)

4'-O-β-D-glucosyl-5-O-methylvisamminol (4OGOMV) has been investigated for its neuroprotective effects in a rat model of subarachnoid hemorrhage (SAH)-induced vasospasm. nih.govnih.gov SAH can lead to vascular inflammation mediated by extracellular mediators like high-mobility group box 1 (HMGB1). nih.govaimspress.com Studies showed that 4OGOMV dose-dependently reduced HMGB1 protein expression in SAH rats. nih.gov Furthermore, 400 µg/kg 4OGOMV reduced IL-1β, monocyte chemoattractant protein-1 (MCP-1), and HMGB1 mRNA levels, as well as MCP-1(+) monocytes. nih.gov

Morphological findings in the SAH model included endothelial cell deformity, intravascular elastic lamina torture, and smooth muscle necrosis in the vessels. nih.gov Elevated levels of IL-1β, IL-6, and MCP-1 were observed in SAH groups. nih.gov 4OGOMV was shown to attenuate pro-inflammatory cytokine mRNA and reduce HMGB1 protein and mRNA, suggesting a potential to mitigate delayed neuro-inflammation. nih.gov The neuroprotective effect of 4OGOMV in SAH rats was also associated with a significant reduction in activated caspases-3 and -9a, which are related to mitochondrial cellular apoptosis. nih.gov

Table 2: Effects of 4'-O-β-D-glucosyl-5-O-methylvisamminol (4OGOMV) on Inflammatory Markers in SAH Rat Model

| Group | HMGB1 Protein Expression | HMGB1 mRNA Levels | IL-1β Levels | MCP-1 Levels |

| SAH-only | Elevated | Elevated | Elevated | Elevated |

| SAH + Vehicle | Elevated | Elevated | Elevated | Elevated |

| 4OGOMV (Low Dose) | Reduced | Reduced | Reduced | Reduced |

| 4OGOMV (High Dose) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Note: Data is representative of findings from cited sources and may vary based on specific experimental conditions. nih.gov

Antidepressant-like Effects in Behavioral Models

Research has explored the potential antidepressant-like effects of compounds related to this compound. 5-O-methylvisammioside (MeV), also known as 4'-O-β-D-glucosyl-5-O-methylvisamminol, has shown effects in a mouse model of LPS-induced depression. nih.gov MeV effectively reversed depression-like behavior induced by LPS in mice. nih.gov This effect was associated with the regulation of neurotrophic factors in the mouse brain, a reduction in inflammatory factors via the Nf-κB/IκB-α pathway, and improvement in oxidative stress. nih.gov MeV inhibited the excessive activation of LPS-stimulated BV-2 microglia. nih.gov

Specifically, MeV inhibited the production of pro-inflammatory cytokines like IL-6 and TNF-α in the serum of LPS-induced mice. nih.gov It also increased the levels of superoxide (B77818) dismutase (SOD) and reduced the expression of malondialdehyde (MDA) in the hippocampus, contributing to the alleviation of depressive symptoms. nih.gov Western blotting analysis suggested that the antidepressant activity of MeV was related to decreased Nf-κB nuclear transport, inhibition of IκB-α phosphorylation, and increased expression of BDNF and TrkB. nih.gov

Antipyretic and Analgesic Effects in Animal Models

Studies have investigated the antipyretic and analgesic effects of chromone (B188151) glucosides found in Saposhnikovia divaricata, including 4'-O-beta-D-glucosyl-5-O-methylvisamminol. These effects have been assessed using animal models such as yeast-induced fever in rats, acetic acid-induced peritoneal pain, thermal pain, and dimethylbenzol-induced mouse ear edema. capes.gov.brnih.govnih.govphcog.com

While some studies suggest that 4'-O-beta-D-glucosyl-5-O-methylvisamminol can reduce body temperature in models of yeast-induced fever, other research indicates that it may have feeble pharmacodynamic effects in standard antipyretic, analgesic, and anti-inflammatory tests when administered orally. capes.gov.brnih.govnih.govphcog.com One study comparing the effects of different chromone derivatives from Radix Saposhnikoviae found that 4'-O-β-D-glucosyl-5-O-methylvisamminol (referred to as GML) had weak effects compared to other compounds like cimifugin (B1198916). nih.govnih.govphcog.com Pharmacokinetic studies in rats suggested that GML was predominantly biotransformed and that no components were traced in plasma samples after oral administration, potentially explaining the observed feeble effects. nih.govnih.govphcog.com

Table 3: Comparative Pharmacodynamic Effects of Chromone Derivatives in Animal Models

| Compound | Antipyretic Effect (Yeast-induced fever) | Analgesic Effect (Acetic acid/Thermal pain) | Anti-inflammatory Effect (Ear edema) |

| Cimifugin | Marked, dose-dependent | Marked, dose-dependent | Marked, dose-dependent |

| Prime-O-glucosylcimifugin (PGCN) | Relatively lower | Relatively lower | Relatively lower |

| 4'-O-β-D-glucosyl-5-O-methylvisamminol (GML) | Feeble | Feeble | Feeble |

Note: Data is based on comparative studies and "Feeble" indicates limited or weak effects observed in the specific models used. nih.govnih.govphcog.com

Applications in Quality Control and Phytopharmaceutical Research

Role as a Bioactive Marker for Quality Assessment of Medicinal Plants (e.g., Radix Saposhnikoviae)

4'-O-β-D-glucosyl-5-O-methylvisamminol is recognized as a conventional marker compound for the quality control of Radix Saposhnikoviae nih.govphcog.comcaymanchem.comphcog.com. It is one of the major chromones in Radix Saposhnikoviae with a clear chemical structure phcog.com. In the Chinese Pharmacopoeia, both prim-O-glucosylcimifugin and 4'-O-β-D-glucosyl-5-O-methylvisamminol are selected as marker compounds to assess the quality of Radix Saposhnikoviae, while the latter is used as an identification marker in the Japanese Pharmacopoeia phcog.com.

Studies evaluating the quality of Saposhnikovia divaricata from different origins have utilized 4'-O-β-D-glucosyl-5-O-methylvisamminol as a differential marker researchgate.net. High-performance liquid chromatography (HPLC) fingerprinting combined with chemometric analysis, such as partial least squares discriminant analysis (PLS-DA), has identified this compound and cimifugin (B1198916) as key differential markers for quality control and evaluation of S. divaricata researchgate.net.

However, research has also indicated that 4'-O-β-D-glucosyl-5-O-methylvisamminol exhibits feeble antipyretic, analgesic, and anti-inflammatory activities when orally administered nih.govphcog.com. A stability study showed that this compound was predominantly biotransformed into 5-O-methylvisamminol, which was found to be extremely unstable in liver tissue homogenate and plasma nih.gov. Given that Radix Saposhnikoviae extract is typically administered orally, it has been speculated that this compound might be a nonpharmacologically active agent in real usage, potentially making its content an unscientific basis for evaluating the quality of Radix Saposhnikoviae in such contexts nih.govphcog.com. Despite this, it remains a conventional marker compound for quality control nih.govphcog.comcaymanchem.comphcog.com.

Analysis of Saposhnikovia divaricata samples has shown that the content of 4'-O-β-D-glucosyl-5-O-methylvisamminol can vary based on growth patterns and years, although no linear correlation was found between its content and the total color values of the powder samples bvsalud.org.

Standardization of Traditional Chinese Medicine Preparations (e.g., Yu-Ping-Feng, Qu-feng-sheng-shi Granules)

This compound and its glycoside are recognized as bioactive markers in TCM formulations such as Yu-Ping-Feng (YPF) . 4'-O-β-D-glucosyl-5-O-methylvisamminol is included as an evaluation marker in the quality control of TCM preparations like Wuhu powder psu.edu. Quantitative information on this compound in Wuhu powder has been obtained using Ultra-High Performance Liquid Chromatography (UPLC) coupled with photodiode array detection psu.edu.

In the standardization of standard decoctions of Saposhnikoviae Radix pieces, the transfer rate of 4'-O-β-D-glucosyl-5-O-methylvisamminol during the decocting process has been determined. Studies have shown an average transfer rate of 83.40% with a standard deviation of 10.8% across different batches bvsalud.org. This indicates that a significant portion of this compound is extracted into the decoction, making its content relevant for standardization.

Furthermore, 4'-O-β-D-glucosyl-5-O-methylvisamminol has been identified as a component in Jia-Wei-Yu-Ping-Feng-San (JWYPFS), a modified TCM formula used for asthma treatment frontiersin.org. It is also listed as an important ingredient in YuPingFeng Powder or YuPingFeng Granules, with network pharmacology studies predicting its involvement in immune-inflammatory responses nih.gov. This compound has also been established as a phytochemical marker for YuPingfeng San (YPFS) quality control researchgate.net.

Quantitative Methodologies for Quality Control and Consistency

Quantitative analysis of this compound and its glycoside is crucial for ensuring the quality and consistency of medicinal plants and TCM preparations. Various chromatographic methods have been developed and validated for this purpose.

High-performance liquid chromatography (HPLC) is a widely used technique for the simultaneous determination of multiple components, including 4'-O-β-D-glucosyl-5-O-methylvisamminol, in medicinal plant samples like Radix Saposhnikoviae bvsalud.org. This method allows for the quantification of the compound and its correlation with other quality indicators bvsalud.org.

UPLC coupled with photodiode array detection has been successfully applied for the quantitative analysis of 4'-O-β-D-glucosyl-5-O-methylvisamminol in TCM formulas such as Wuhu powder psu.edu. This method has been validated for parameters including linearity, precision, stability, accuracy, and selectivity, demonstrating its reliability for comprehensive quality evaluation psu.edu.

Another quantitative method involves the use of UPLC-tandem mass spectrometry (UPLC-MS/MS) for the determination of 4-O-beta-d-glucosyl-5-O-methylvisamminol in biological samples like rat plasma, which is relevant for pharmacokinetic studies but also highlights the sensitivity and specificity of the method for quantification mdpi.com. The stability of this compound in plasma under different conditions has also been assessed using this method mdpi.com.

HPLC-DAD (Diode Array Detection) has been employed for the quantification of 4'-O-β-D-glucosyl-5-O-methylvisamminol in TCM formulas like Tong-Xie-Yao-Fang. This method exhibited good intra- and inter-day precision and recovery rates, indicating its suitability for the quality evaluation of such complex preparations nih.gov.

These quantitative methodologies are essential for establishing quality standards, monitoring batch-to-batch consistency, and ensuring the reliability of medicinal plant materials and TCM products containing this compound and its glycoside.

Quantitative Data Examples: